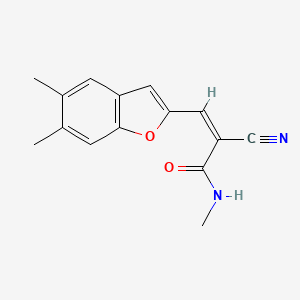

8-クロロ-N-(2-シアノフェニル)-4-ヒドロキシキノリン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

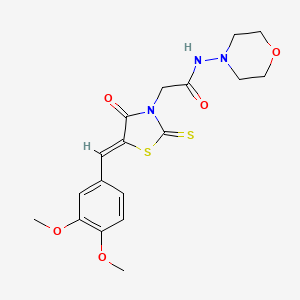

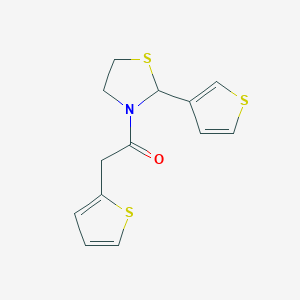

The compound 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential as therapeutic agents. The specific compound is not directly described in the provided papers, but its structure suggests it may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide involved the reaction of an acid chloride with an aminoquinoline in the presence of triethylamine . This suggests that the synthesis of the compound might also involve the coupling of a chloroquinoline with a cyanophenyl moiety under similar conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents. The paper on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provides crystallographic data, indicating that such compounds can crystallize in the monoclinic system and form stable structures through hydrogen bonding and π-π interactions . These structural features are likely to be relevant to the compound of interest as well, given its structural similarity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including hydrolysis. The base hydrolysis of 2-cyano-8-hydroxyquinoline to the corresponding carboxamide has been studied, showing that the reaction can be significantly accelerated by the presence of metal ions such as nickel(II) and cobalt(II) . This information could be pertinent to understanding the reactivity of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide, especially in the presence of such metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. The provided papers do not directly discuss the properties of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide, but they do provide insights into related compounds. For example, the antimycobacterial activity of a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was evaluated, with some analogs showing promising activity against Mycobacterium tuberculosis . This suggests that the compound may also possess biological activity, which could be explored in further studies.

科学的研究の応用

- 4-ヒドロキシ-2-キノロン誘導体は、抗菌および抗真菌活性を示すことが実証されています。研究者は、特に薬剤耐性菌に対する新しい抗菌剤としての可能性を調査してきました。 これらの化合物は、新しい抗生物質を開発するためのリードとなる可能性があります .

- 興味深いことに、4-ヒドロキシ-2-キノロン誘導体は、苦味受容体を阻害する能力について研究されています。 これらのリガンドは、味覚を調節することができ、食品科学や医薬品における用途に関連しています .

- いくつかの研究では、4-ヒドロキシ-2-キノロン誘導体が抗癌活性を示すことが示唆されています。研究者は、アポトーシス誘導や腫瘍増殖の阻害など、癌細胞株に対する影響を調査してきました。 さらなる調査により、標的療法としての可能性が明らかになる可能性があります .

- 4-ヒドロキシキノリン誘導体は、抗炎症作用について評価されています。 これらの化合物は、炎症性経路を阻害する可能性があり、炎症性疾患の治療のための興味深い候補となっています .

- ヒドロキシキノリン部分の存在により、4-ヒドロキシ-2-キノロン誘導体は、金属キレート剤として作用することができます。 研究者は、触媒や生体無機化学などの分野で影響を与える、さまざまな金属イオンとの配位化学を研究してきました .

- いくつかの調査では、4-ヒドロキシ-2-キノロン誘導体が神経保護特性を持っていることが示唆されています。 これらの化合物は、神経機能を維持し、神経変性疾患を予防する役割を果たす可能性があります .

抗菌および抗真菌活性

苦味受容体の阻害

抗癌の可能性

抗炎症作用

金属キレートおよび配位化学

神経保護の可能性

作用機序

Target of Action

Similar compounds have been found to inhibit lsd1, a lysine-specific histone demethylase . LSD1 plays a crucial role in gene expression and is involved in various biological processes, including cell differentiation, circadian rhythm, and cancer progression .

Mode of Action

If it acts similarly to other LSD1 inhibitors, it may bind to the enzyme’s active site, preventing it from removing methyl groups from histones . This could lead to changes in gene expression, potentially affecting cell growth and differentiation .

Biochemical Pathways

Lsd1 inhibitors generally affect pathways related to gene expression, including those involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Lsd1 inhibitors can lead to changes in gene expression, potentially affecting cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide . For instance, the presence of fluorine in the compound could impact its chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

8-chloro-N-(2-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2/c18-13-6-3-5-11-15(13)20-9-12(16(11)22)17(23)21-14-7-2-1-4-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXUGFNVEXJQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)